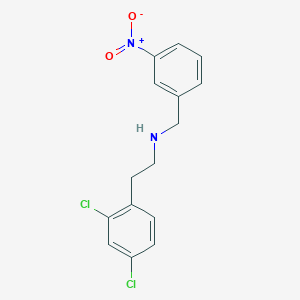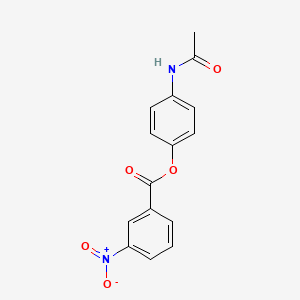![molecular formula C18H19NO4 B5027343 4-[(2-furylmethyl)amino]-6,7-dimethoxy-3-methyl-2-naphthol](/img/structure/B5027343.png)
4-[(2-furylmethyl)amino]-6,7-dimethoxy-3-methyl-2-naphthol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2-furylmethyl)amino]-6,7-dimethoxy-3-methyl-2-naphthol (FMN) is a chemical compound that has been extensively studied for its potential applications in the field of scientific research. FMN is a derivative of naphthol and is commonly used as a fluorescent probe in biochemical and physiological experiments.
Mécanisme D'action
The mechanism of action of 4-[(2-furylmethyl)amino]-6,7-dimethoxy-3-methyl-2-naphthol is complex and varies depending on the specific application. As a fluorescent probe, this compound works by absorbing light at a specific wavelength and then emitting light at a longer wavelength. This process is known as fluorescence resonance energy transfer (FRET) and is used to visualize specific molecules or structures within cells.
As a redox cofactor, this compound works by transferring electrons from one molecule to another. This process is critical for many cellular processes, including energy production and DNA synthesis.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are also dependent on the specific application. As a fluorescent probe, this compound has no known biochemical or physiological effects on cells or tissues. However, as a redox cofactor, this compound plays a critical role in cellular respiration and energy production.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-[(2-furylmethyl)amino]-6,7-dimethoxy-3-methyl-2-naphthol in lab experiments is its high quantum yield and specificity. This compound can be used to visualize specific molecules or structures within cells with high resolution and accuracy. Additionally, this compound is relatively easy to synthesize and purify, making it a cost-effective option for many researchers.
However, there are also limitations to using this compound in lab experiments. One of the main limitations is its potential toxicity. This compound has been shown to have cytotoxic effects on certain cell lines, and caution should be taken when using it in experiments. Additionally, this compound has a relatively short half-life in cells, which can limit its usefulness in certain applications.
Orientations Futures
There are many potential future directions for research on 4-[(2-furylmethyl)amino]-6,7-dimethoxy-3-methyl-2-naphthol. One area of interest is the development of new fluorescent probes based on this compound. Researchers are currently exploring ways to modify the structure of this compound to improve its specificity and sensitivity for different applications.
Another area of interest is the role of this compound in cellular metabolism and energy production. Researchers are exploring the potential therapeutic applications of this compound in diseases such as cancer and metabolic disorders.
Conclusion
In conclusion, this compound (this compound) is a chemical compound with a wide range of applications in scientific research. This compound is commonly used as a fluorescent probe and redox cofactor in many enzymes. While there are limitations to using this compound in lab experiments, there are also many potential future directions for research on this compound. Further research on this compound could lead to new insights into cellular metabolism and energy production, as well as the development of new fluorescent probes for imaging and visualization.
Méthodes De Synthèse
The synthesis of 4-[(2-furylmethyl)amino]-6,7-dimethoxy-3-methyl-2-naphthol involves the reaction of 2-naphthol with furfural and methylamine. The reaction is carried out in the presence of a catalyst such as sodium hydroxide or potassium hydroxide. The resulting product is then purified using techniques such as column chromatography or recrystallization.
Applications De Recherche Scientifique
4-[(2-furylmethyl)amino]-6,7-dimethoxy-3-methyl-2-naphthol has a wide range of applications in scientific research. One of the most common applications of this compound is as a fluorescent probe. This compound has a high quantum yield and emits fluorescence in the blue-green region of the spectrum. This makes it ideal for use in fluorescence microscopy and other imaging techniques.
This compound is also used as a redox cofactor in many enzymes, including NADH dehydrogenase and succinate dehydrogenase. These enzymes play a critical role in cellular respiration and energy production.
Propriétés
IUPAC Name |
4-(furan-2-ylmethylamino)-6,7-dimethoxy-3-methylnaphthalen-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-11-15(20)7-12-8-16(21-2)17(22-3)9-14(12)18(11)19-10-13-5-4-6-23-13/h4-9,19-20H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHRIMCROCIYIJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C=C(C(=CC2=C1NCC3=CC=CO3)OC)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-phenoxyethyl)thio]-1,3-benzoxazole](/img/structure/B5027264.png)


![5-{[5-(4-methoxy-2-nitrophenyl)-2-furyl]methylene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5027276.png)
![5-chloro-2-{[(3,5-dimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5027288.png)
![10-(diphenylmethylene)-4-(4-methoxy-2-nitrophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5027301.png)
![2-(1H-benzimidazol-2-ylthio)-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5027305.png)
![N-[5-(1-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]propanamide](/img/structure/B5027310.png)
![3-isopropoxy-6-{3-[1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-yl]phenyl}pyridazine](/img/structure/B5027325.png)
![methyl 4-{4-[(4-cyclohexyl-3-oxo-1-piperazinyl)methyl]-5-methyl-1,3-oxazol-2-yl}benzoate](/img/structure/B5027327.png)
![5-{[5-(4-ethoxy-2-nitrophenyl)-2-furyl]methylene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5027335.png)

![5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5027349.png)
